molecular formula C27H25Cl2N7O7 B1262794 eeyarestatin I

eeyarestatin I

Número de catálogo: B1262794
Peso molecular: 630.4 g/mol
Clave InChI: JTUXTPWYZXWOIB-LWWHHIEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

eeyarestatin I is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chlorophenyl, amino, carbonyl, hydroxyamino, and nitrofuranyl groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of eeyarestatin I involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

  • Formation of the imidazolidine ring through a cyclization reaction.
  • Introduction of the chlorophenyl groups via electrophilic aromatic substitution.
  • Addition of the hydroxyamino and carbonyl groups through nucleophilic substitution.
  • Attachment of the nitrofuranyl group via a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

eeyarestatin I can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrofuranyl group or other functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of eeyarestatin I depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

  • **eeyarestatin I shares similarities with other compounds containing chlorophenyl, imidazolidine, and nitrofuranyl groups.
  • Other similar compounds: this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research purposes.

Actividad Biológica

Eeyarestatin I (EerI) is a small molecule recognized for its significant role as an inhibitor of endoplasmic reticulum-associated degradation (ERAD). This compound has garnered attention in the field of cellular biology due to its multifaceted effects on protein translocation, cellular stress responses, and potential therapeutic applications, especially in cancer treatment.

This compound primarily functions by inhibiting the dislocation of misfolded proteins from the endoplasmic reticulum (ER) into the cytosol, a critical step in the ERAD pathway. The compound specifically targets the p97 complex, which is essential for retrotranslocation processes. By disrupting this mechanism, EerI leads to an accumulation of polyubiquitinated proteins within cells, indicating a blockage in protein degradation pathways. This accumulation can trigger cellular stress responses and apoptosis, particularly in cancer cells.

Key Findings on Mechanism:

  • Inhibition of p97 Function : EerI binds to p97 and inhibits its function, leading to an increase in polyubiquitinated proteins and subsequent ER stress responses .
  • Interference with Protein Translocation : EerI inhibits Sec61-mediated protein translocation at the ER membrane, thereby affecting both co-translational integration and post-translational translocation of proteins .
  • Impact on Cellular Stress Responses : Treatment with EerI activates transcription factors such as ATF3 and ATF4, which are involved in the unfolded protein response (UPR), further promoting apoptotic pathways through the upregulation of pro-apoptotic proteins like NOXA .

Biological Activity Overview

This compound exhibits a range of biological activities that are particularly relevant in cancer research:

Biological Activity Description
Inhibition of ERAD Potent inhibitor of ER-associated protein degradation.
Cytotoxicity Induces cell death preferentially in cancer cells through apoptosis pathways.
Enhancement of Viral Transduction Increases adeno-associated viral transduction efficiency in various cell types.
Disruption of Toxin Dislocation Reduces toxicity from certain ER-trafficking toxins by delaying their delivery to the ER .

Case Studies and Research Findings

  • Cancer Cell Studies :
    • In vitro studies have demonstrated that treatment with EerI leads to significant apoptosis in various cancer cell lines. The mechanism involves the activation of UPR pathways that promote cell death through NOXA upregulation .
  • Toxin Interaction :
    • Research indicates that EerI can interfere with the delivery of toxins like ricin and Shiga toxin to the ER, thus reducing their cytotoxic effects. This suggests potential therapeutic applications for EerI in mitigating toxin-related cellular damage .
  • Protein Trafficking Disruption :
    • EerI has been shown to impair both anterograde and retrograde transport within the endomembrane system, affecting overall cellular homeostasis and function .

Implications for Therapeutic Use

The unique properties of this compound make it a candidate for further research into cancer therapies that target ER stress pathways. By selectively inducing apoptosis in cancer cells while sparing normal cells, EerI holds promise as a potential treatment modality.

Propiedades

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXTPWYZXWOIB-LWWHHIEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N(C(=O)N1CC(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893495
Record name Eeyarestatin I -E isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310099-63-8
Record name Eeyarestatin I -E isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.